Cas no 30653-05-5 (Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-)

Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl- structure
30653-05-5 structure
Product Name:Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-
CAS-nummer:30653-05-5
MF:C27H22N6O2
MW:462.502584934235
CID:297926
PubChem ID:9825602
Update Time:2025-04-19

Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol
    • 2,2'-Dihydroxy-3,3'-bis(2-benzotriazolyl)-5,5'-dimethyldiphenylmethane
    • 2,2'-Methylenebis(4-methyl-6-benzotriazolylphenol)
    • 2,2'-Methylenebis[4-methyl-6-(2H-benzotriazol-2-yl)phenol]
    • 2,2'-Methylenebis[6-(2-benzotriazolyl)-p-cresol]
    • Bis[2-hydroxy-5-methyl-3(2H)-benzotriazol-2-yl]methane
    • Bis[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methane
    • Mixxim BB 200
    • 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]
    • SCHEMBL258759
    • DTXSID00431370
    • BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE
    • 30653-05-5
    • Phenol,2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-methyl-
    • Inchi: 1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3
    • InChI-sleutel: ZDXCWZKQDWCCMJ-UHFFFAOYSA-N
    • LACHT: OC1C(=CC(C)=CC=1CC1C=C(C)C=C(C=1O)N1N=C2C=CC=CC2=N1)N1N=C2C=CC=CC2=N1

Berekende eigenschappen

  • Exacte massa: 462.18042397g/mol
  • Monoisotopische massa: 462.18042397g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 4
  • Complexiteit: 642
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.7
  • Topologisch pooloppervlak: 102Ų
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